molecular formula C10H16O2S B1618037 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide CAS No. 2083-32-1

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B1618037
CAS No.: 2083-32-1
M. Wt: 200.3 g/mol
InChI Key: NKPPFFZEYUIUAH-UHFFFAOYSA-N
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Description

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H16O2S and a molecular weight of 200.3 g/mol. This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a 4-methyl-3-pentenyl group and a 1,1-dioxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the 4-Methyl-3-Pentenyl Group: This step involves the alkylation of the thiophene ring with a suitable alkylating agent, such as 4-methyl-3-pentenyl bromide, under basic conditions.

    Oxidation to Form the 1,1-Dioxide Group: The final step involves the oxidation of the thiophene ring to introduce the 1,1-dioxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems and reactors can also help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The presence of the 1,1-dioxide group can enhance its reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2,5-dihydro-3-(4-methyl-3-pentenyl)-: Lacks the 1,1-dioxide group.

    3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide: Contains the 1,1-dioxide group, which enhances its reactivity.

Uniqueness

This compound is unique due to the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2S/c1-9(2)4-3-5-10-6-7-13(11,12)8-10/h4,6H,3,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPFFZEYUIUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CCS(=O)(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062167
Record name Thiophene, 2,5-dihydro-3-(4-methyl-3-pentenyl)-, 1,1-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2083-32-1
Record name Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2083-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiophene, 2,5-dihydro-3-(4-methyl-3-pentenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydro-3-(4-methyl-3-penten-1-yl)thiophene 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
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3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
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3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
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3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
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3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
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3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide

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